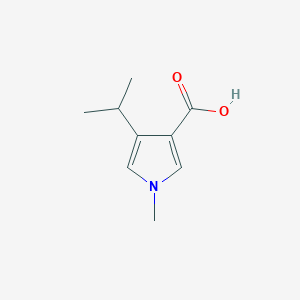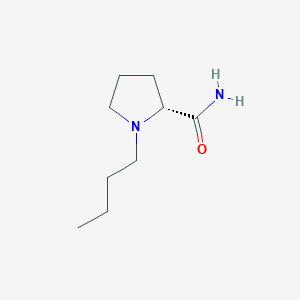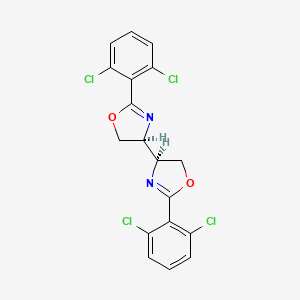
(Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide is an organic compound that features a furan ring, a phenylethyl group, and an enamide structure. Compounds with such structures are often of interest in organic chemistry due to their potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide can be achieved through several synthetic routes. One common method involves the reaction of a furan derivative with a suitable amine and an acylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: The enamide group can be reduced to form the corresponding amine.
Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the enamide group may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with furan and enamide structures are often studied for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. Research may focus on their ability to interact with specific biological targets and pathways.
Industry
In industry, this compound could be used in the development of new materials, pharmaceuticals, or agrochemicals. Its unique chemical properties may make it suitable for various applications.
Mécanisme D'action
The mechanism of action of (Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide would depend on its specific interactions with molecular targets. Typically, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide: can be compared with other furan-containing enamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C17H19NO2 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
(Z)-5-(furan-2-yl)-N-(1-phenylethyl)pent-4-enamide |
InChI |
InChI=1S/C17H19NO2/c1-14(15-8-3-2-4-9-15)18-17(19)12-6-5-10-16-11-7-13-20-16/h2-5,7-11,13-14H,6,12H2,1H3,(H,18,19)/b10-5- |
Clé InChI |
WVVGBIQAFGJYKD-YHYXMXQVSA-N |
SMILES isomérique |
CC(C1=CC=CC=C1)NC(=O)CC/C=C\C2=CC=CO2 |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)CCC=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


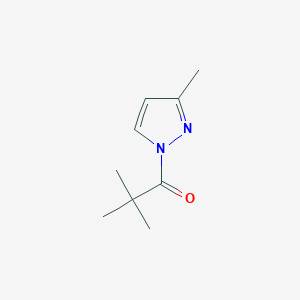
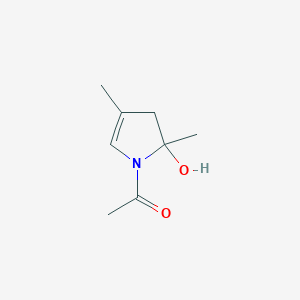
![2-Bromo-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877669.png)
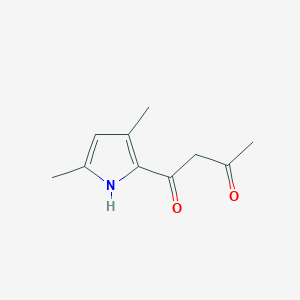
![2-(Chloromethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12877675.png)
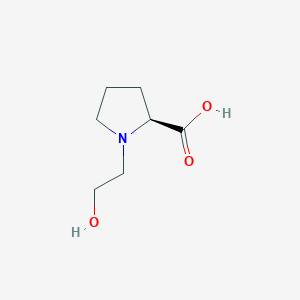

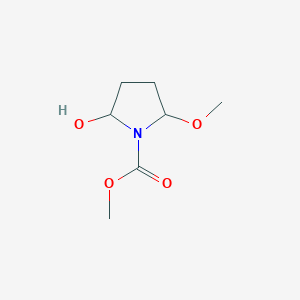
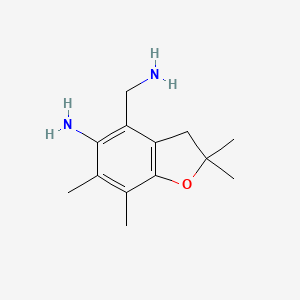
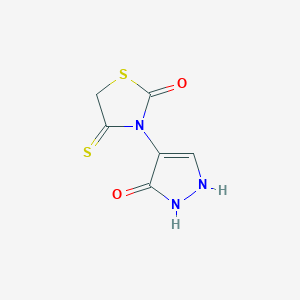
![2-(1H-pyrrol-3-yl)benzo[d]thiazole](/img/structure/B12877725.png)
